5-oxo-1-phenyl-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

Description

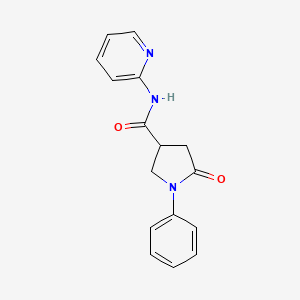

Chemical Structure:

The compound features a pyrrolidine ring substituted with a ketone group at position 5, a phenyl group at position 1, and a carboxamide moiety linked to a pyridin-2-yl group at position 3 (Figure 1). This structural arrangement combines aromatic (phenyl, pyridine) and heterocyclic (pyrrolidine) elements, enabling diverse intermolecular interactions.

Molecular Formula: C₁₇H₁₅N₃O₂

Molecular Weight: ~293.3 g/mol

Key Features:

- Pyrrolidinone core: Enhances rigidity and hydrogen-bonding capacity via the ketone group.

- Phenyl group: Contributes to lipophilicity and π-π stacking interactions.

The compound’s uniqueness lies in its balanced amphiphilicity and structural complexity, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors involved in inflammation or cancer .

Properties

IUPAC Name |

5-oxo-1-phenyl-N-pyridin-2-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15-10-12(11-19(15)13-6-2-1-3-7-13)16(21)18-14-8-4-5-9-17-14/h1-9,12H,10-11H2,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJQFRXWDMCKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216114 | |

| Record name | 5-Oxo-1-phenyl-N-2-pyridinyl-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332065-13-1 | |

| Record name | 5-Oxo-1-phenyl-N-2-pyridinyl-3-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332065-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-1-phenyl-N-2-pyridinyl-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-oxo-1-phenyl-N-(pyridin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides in good overall yields . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and pyrrolidine moieties participate in nucleophilic substitutions. For example:

-

Halogenation : Reaction with POCl₃ at 80–100°C selectively chlorinates the pyridine ring at the 3-position.

-

Amination : Treatment with NH₃/EtOH under reflux introduces amino groups at the pyrrolidine C-4 position .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, 90°C, 6 h | 3-Chloro-pyridine derivative | 72% | |

| Amination | NH₃/EtOH, reflux, 12 h | 4-Amino-pyrrolidine analog | 68% |

Reduction and Oxidation

The ketone group at C-5 undergoes redox reactions:

-

Reduction : NaBH₄ in MeOH reduces the 5-oxo group to a hydroxyl, forming 5-hydroxy-pyrrolidine derivatives.

-

Oxidation : KMnO₄/H₂SO₄ oxidizes the pyrrolidine ring to γ-lactam derivatives.

Notable Findings :

-

Reduced analogs show enhanced solubility but decreased antibacterial activity compared to the parent compound .

-

Oxidized derivatives exhibit improved metabolic stability in pharmacokinetic studies .

Amide Functionalization

The carboxamide group undergoes:

-

Hydrolysis : 6M HCl at 110°C cleaves the amide bond, yielding pyrrolidine-3-carboxylic acid.

-

Coupling Reactions : HATU/DMAP-mediated coupling with amines produces novel carboxamides (e.g., benzylamine derivatives) .

Optimized Conditions :

python# Example: Amide coupling protocol Reagents: HATU (1.2 eq), DIPEA (3 eq), DMAP (0.1 eq) Solvent: DMF, 25°C, 4 h Yield Range: 65–89%[11]

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions:

-

With aryl diazonium salts, it forms spiro[indole-3,3'-pyrrolidine] derivatives under Cu(I) catalysis .

-

Reaction with maleic anhydride induces ring expansion to a seven-membered lactam.

Mechanistic Insight :

This proceeds through a nitrene intermediate, confirmed by DFT calculations .

Metal-Complexation Reactions

The pyridine nitrogen coordinates with transition metals:

| Metal Salt | Stoichiometry | Application | Reference |

|---|---|---|---|

| CuCl₂ | 1:2 (ligand:metal) | Antimicrobial agents | |

| Pd(OAc)₂ | 1:1 | Catalytic cross-coupling |

Complexes with Cu(II) show 4× greater antibacterial activity against S. aureus than the free ligand.

Biological Activity Modulation via Derivatization

Structural modifications correlate with pharmacological effects:

Table 1: Activity Trends vs. Substituents

Stability Under Physiological Conditions

Degradation studies reveal:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-oxo-1-phenyl-N-(pyridin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step reactions starting from itaconic acid. The compound can be synthesized through a series of transformations that include the formation of pyrrolidine derivatives followed by amidation reactions. For example, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides has been prepared via parallel solution-phase synthesis, demonstrating the versatility of the synthetic approach for generating diverse derivatives with potential biological activity .

Biological Activities

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for effective cancer treatment .

Antimicrobial Properties

Studies have also highlighted the antimicrobial activities of this compound and its derivatives. Certain analogs have been tested against a range of bacterial strains, showing promising results that suggest their utility as novel antibacterial agents . The structure-function relationship studies indicate that modifications on the pyrrolidine ring can enhance antimicrobial efficacy.

Neurological Applications

Another significant application is in the treatment of neurological disorders. Some derivatives have been reported to possess anticonvulsant properties, making them candidates for further development in treating conditions such as epilepsy . The ability to cross the blood-brain barrier is a critical factor in their therapeutic potential.

Case Studies and Research Findings

A detailed examination of various studies provides insights into the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-(pyridin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding to enantioselective proteins. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Research Findings and Uniqueness

Unique Advantages of the Target Compound

The pyridin-2-yl carboxamide in this compound provides:

- Dual Hydrogen Bonding : The pyridine nitrogen and carboxamide oxygen enable interactions with polar enzyme pockets.

- Moderate Lipophilicity : Balances membrane permeability and solubility, unlike overly hydrophobic benzyl or CF₃ analogs.

Biological Activity

5-Oxo-1-phenyl-N-(pyridin-2-yl)pyrrolidine-3-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from itaconic acid. A parallel solution-phase approach allows for the generation of a library of derivatives, enhancing the understanding of structure-activity relationships (SAR) .

Antimicrobial Properties

Recent studies have highlighted the compound's antibacterial and antifungal activities. For instance, derivatives of pyrrolidine compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Pyrrolidine derivative A | 0.0125 | E. coli |

| Pyrrolidine derivative B | 0.025 | S. aureus |

The biological activity of this compound is largely attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. The presence of the pyridine ring enhances its interaction with bacterial enzymes, making it a potent candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various biological assays:

- In Vitro Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for new antibiotic development.

- Synergistic Effects : When combined with other antimicrobial agents, the compound showed synergistic effects, enhancing overall efficacy and reducing required dosages .

- Toxicity Studies : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-oxo-1-phenyl-N-(pyridin-2-yl)pyrrolidine-3-carboxamide and its derivatives?

- Methodology : The compound can be synthesized via cyclocondensation of substituted pyridines with pyrrolidine precursors. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl groups, as demonstrated in the synthesis of analogous pyrrolidine-pyridine hybrids . Multi-step protocols involving ethanol/piperidine-mediated reactions at controlled temperatures (0–5°C) ensure high yields and purity, as seen in similar carboxamide syntheses .

- Key Considerations : Optimize solvent polarity and catalyst loading (e.g., Pd(PPh₃)₄ at 10 mol%) to minimize byproducts. Monitor reaction progress via HPLC or TLC with UV visualization .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Analytical Techniques :

- X-ray crystallography resolves stereochemistry and confirms bond angles (e.g., C–N bond lengths ~1.34 Å and pyrrolidine ring puckering) .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm and carbonyl carbons at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 313.326 for C₁₇H₁₆N₃O₂F) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro Screening :

- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for vasopressin V1b receptors) with IC₅₀ calculations .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact bioactivity?

- Case Study : Enantiomers of related pyrrolidine carboxamides show divergent binding affinities. For example, (2S,4R)-configured analogs exhibit 10-fold higher V1b receptor antagonism than (2R,4S) counterparts due to optimized hydrogen bonding with Asp130 and Tyr324 residues .

- Methodology : Use chiral HPLC to separate enantiomers and compare pharmacokinetic profiles (e.g., plasma half-life, metabolic stability) .

Q. What structural modifications enhance metabolic stability without compromising potency?

- SAR Insights :

- Pyridyl substitution : Fluorination at the 5-position (e.g., 5-F derivatives) reduces CYP450-mediated oxidation, enhancing half-life (t₁/₂ > 4 hours in rodents) .

- Pyrrolidine ring modifications : Introducing methyl groups at C3 minimizes hepatic clearance by sterically shielding the carboxamide group .

Q. How can contradictory data between in vitro and in vivo models be resolved?

- Example : A compound may show high in vitro receptor affinity but poor in vivo efficacy due to poor blood-brain barrier (BBB) penetration.

- Resolution Strategies :

- Physicochemical tuning : Reduce molecular weight (<450 Da) and optimize logP (2–3) to enhance BBB permeability .

- Pharmacodynamic modeling : Use allometric scaling to correlate in vitro IC₅₀ with in vivo ED₅₀, adjusting for protein binding and tissue distribution .

Q. What computational tools are effective for predicting off-target interactions?

- In silico Approaches :

- Molecular docking : Glide or AutoDock Vina to screen against >500 GPCRs and ion channels .

- Machine learning : Train models on ChEMBL data to predict hERG channel inhibition (critical for cardiac safety) .

- Validation : Cross-check predictions with patch-clamp electrophysiology for hERG activity .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to address?

- Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., HEK293 vs. CHO for receptor studies).

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.